Cas no 866417-47-2 (p-Coumaric Acid 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester)
p-Coumaric Acid 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester Chemical and Physical Properties
Names and Identifiers
-
- p-Coumaric Acid 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester
-
- Inchi: 1S/C23H26O12/c1-12(24)31-18-19(32-13(2)25)21(33-14(3)26)23(35-20(18)22(28)30-5)34-16-9-6-15(7-10-16)8-11-17(27)29-4/h6-11,18-21,23H,1-5H3/b11-8+/t18-,19-,20-,21+,23+/m0/s1
- InChI Key: KVAYXNCXOZCJCI-HIRIXVQTSA-N
- SMILES: O(C1=CC=C(/C=C/C(OC)=O)C=C1)[C@@H]1O[C@H](C(OC)=O)[C@@H](OC(=O)C)[C@H](OC(=O)C)[C@H]1OC(=O)C
p-Coumaric Acid 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C755395-10mg |
p-Coumaric Acid 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester |
866417-47-2 | 10mg |
$173.00 | 2023-05-18 | ||
| TRC | C755395-25mg |
p-Coumaric Acid 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester |
866417-47-2 | 25mg |
$385.00 | 2023-05-18 | ||
| TRC | C755395-50mg |
p-Coumaric Acid 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester |
866417-47-2 | 50mg |
$684.00 | 2023-05-18 | ||
| TRC | C755395-100mg |
p-Coumaric Acid 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester |
866417-47-2 | 100mg |
$1349.00 | 2023-05-18 |
p-Coumaric Acid 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester Related Literature
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on p-Coumaric Acid 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester
Comprehensive Guide to p-Coumaric Acid 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester (CAS No. 866417-47-2)
p-Coumaric Acid 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester (CAS No. 866417-47-2) is a chemically modified derivative of p-coumaric acid, a naturally occurring hydroxycinnamic acid found in plants. This compound is widely used in pharmaceutical research, nutraceutical development, and as a reference standard in analytical chemistry. Its unique structure, featuring acetylated glucuronide and methyl ester groups, enhances its stability and bioavailability, making it a valuable intermediate in drug metabolism studies.
The growing interest in plant-derived bioactive compounds has propelled research into p-coumaric acid derivatives. Scientists and manufacturers are increasingly focusing on optimizing the synthesis of p-Coumaric Acid 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester to improve yields and purity. This compound is particularly relevant in the context of gut microbiome research, as glucuronide conjugates play a critical role in the metabolism of polyphenols by intestinal bacteria.
One of the most frequently asked questions about CAS No. 866417-47-2 is its solubility and stability under different conditions. Studies indicate that this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol, but exhibits limited solubility in water. Its stability is influenced by pH and temperature, which is crucial for storage and handling in laboratory settings.
In the field of nutraceuticals, p-Coumaric Acid 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester is explored for its potential health benefits. Researchers are investigating its antioxidant and anti-inflammatory properties, which could make it a promising candidate for functional foods and dietary supplements. The acetylated glucuronide form may enhance its absorption in the human body, addressing a common challenge with polyphenol bioavailability.
Another hot topic is the role of this compound in drug delivery systems. The glucuronide moiety is often used to improve the water solubility of hydrophobic drugs, and the methyl ester group can be hydrolyzed in vivo to release the active compound. This makes CAS No. 866417-47-2 a valuable tool for designing prodrugs with targeted release mechanisms.
Analytical chemists rely on p-Coumaric Acid 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester as a reference standard for liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) studies. Its well-defined structure and purity are essential for accurate quantification and identification of related metabolites in complex biological samples.
Environmental and sustainability concerns have also driven interest in greener synthesis methods for this compound. Researchers are exploring enzymatic and biocatalytic approaches to reduce the use of hazardous reagents and minimize waste. This aligns with the broader trend toward green chemistry in the pharmaceutical and nutraceutical industries.
In summary, p-Coumaric Acid 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester (CAS No. 866417-47-2) is a multifaceted compound with applications spanning drug development, nutraceuticals, and analytical chemistry. Its unique properties and relevance to current research trends make it a subject of ongoing scientific exploration. As interest in natural product derivatives and sustainable synthesis grows, this compound is likely to remain a key focus in the years ahead.
866417-47-2 (p-Coumaric Acid 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)